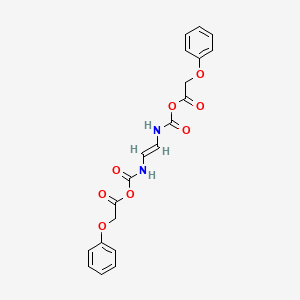
N,N'-Vinylenebis(phenoxyacetic acid carbamic acid anhydride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) is a complex organic compound with a unique structure that combines elements of phenoxyacetic acid and carbamic acid anhydride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) typically involves the reaction of phenoxyacetic acid with carbamic acid anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds .
Aplicaciones Científicas De Investigación
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a tool for investigating enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The detailed mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) include other derivatives of phenoxyacetic acid and carbamic acid anhydride, such as:
- Phenoxyacetic acid carbamic acid anhydride
- N,N’-Vinylenebis(phenoxyacetic acid)
- Carbamic acid anhydride derivatives
Uniqueness
N,N’-Vinylenebis(phenoxyacetic acid carbamic acid anhydride) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
73622-93-2 |
|---|---|
Fórmula molecular |
C20H18N2O8 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
[(E)-2-[(2-phenoxyacetyl)oxycarbonylamino]ethenyl]carbamoyl 2-phenoxyacetate |
InChI |
InChI=1S/C20H18N2O8/c23-17(13-27-15-7-3-1-4-8-15)29-19(25)21-11-12-22-20(26)30-18(24)14-28-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,25)(H,22,26)/b12-11+ |
Clave InChI |
GJOUVZMYTGGZHZ-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCC(=O)OC(=O)N/C=C/NC(=O)OC(=O)COC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OC(=O)NC=CNC(=O)OC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





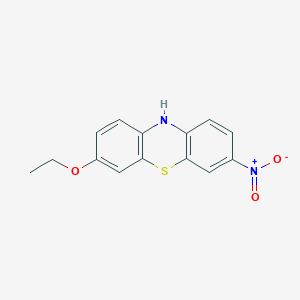
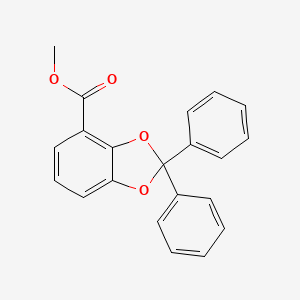
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
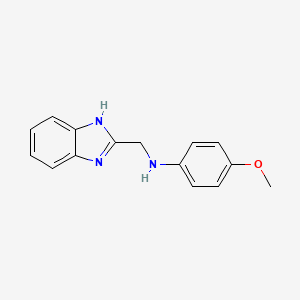
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)


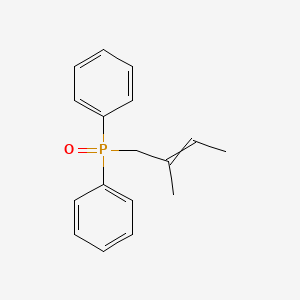
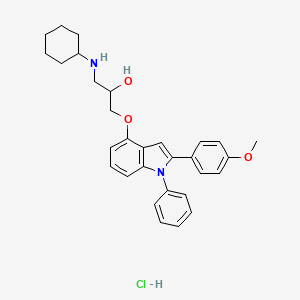
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
